1-Boc-4-cyano-4-[3-(cyclobutyloxy)-4-methoxyphenyl]-piperidine
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Overview
Description
1-Boc-4-cyano-4-[3-(cyclobutyloxy)-4-methoxyphenyl]-piperidine is a complex organic compound with a unique structure that includes a piperidine ring substituted with a cyano group, a cyclobutyloxy group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-cyano-4-[3-(cyclobutyloxy)-4-methoxyphenyl]-piperidine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction.
Attachment of the Cyclobutyloxy Group: This step involves the reaction of the piperidine derivative with a cyclobutyloxy reagent under suitable conditions.
Methoxyphenyl Substitution: The final step involves the substitution of the piperidine ring with a methoxyphenyl group, typically through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-cyano-4-[3-(cyclobutyloxy)-4-methoxyphenyl]-piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium-catalyzed cross-coupling reactions are common, using reagents such as aryl halides and boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various aryl or alkyl groups.
Scientific Research Applications
1-Boc-4-cyano-4-[3-(cyclobutyloxy)-4-methoxyphenyl]-piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Boc-4-cyano-4-[3-(cyclobutyloxy)-4-methoxyphenyl]-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-piperidine: Similar structure but with a cyclopentyloxy group instead of a cyclobutyloxy group.
1-Boc-4-cyano-4-[3-(cyclohexyloxy)-4-methoxyphenyl]-piperidine: Similar structure but with a cyclohexyloxy group.
1-Boc-4-cyano-4-[3-(cyclopropyloxy)-4-methoxyphenyl]-piperidine: Similar structure but with a cyclopropyloxy group.
Uniqueness
The uniqueness of 1-Boc-4-cyano-4-[3-(cyclobutyloxy)-4-methoxyphenyl]-piperidine lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
CAS No. |
666180-01-4 |
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Molecular Formula |
C22H30N2O4 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
tert-butyl 4-cyano-4-(3-cyclobutyloxy-4-methoxyphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C22H30N2O4/c1-21(2,3)28-20(25)24-12-10-22(15-23,11-13-24)16-8-9-18(26-4)19(14-16)27-17-6-5-7-17/h8-9,14,17H,5-7,10-13H2,1-4H3 |
InChI Key |
WDNDPSZTGMDAJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC(=C(C=C2)OC)OC3CCC3 |
Origin of Product |
United States |
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